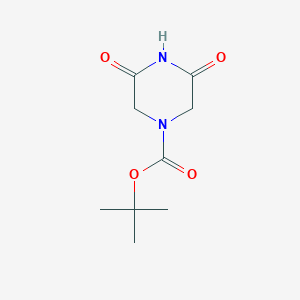
Tert-butyl 3,5-dioxopiperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3,5-dioxopiperazine-1-carboxylate is a chemical compound with the CAS number 501127-89-5 . It has a molecular weight of 213.23 . The IUPAC name for this compound is tert-butyl 3,5-dioxo-1-piperidinecarboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C10H15NO4 . The InChI code for this compound is 1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h4-6H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 346.2±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 59.0±3.0 kJ/mol, and the flash point is 163.2±25.1 °C . The compound has a molar refractivity of 51.7±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Modification of Aflatoxin B1 Binding :Tert-butyl 3,5-dioxopiperazine-1-carboxylate derivatives, like 3,5-di-tert-butyl-4-hydroxytoluene (BHT), show potential in modifying aflatoxin B1 (AFB1) binding to DNA. Studies on rats indicate that dietary administration of BHT reduces the covalent binding of AFB1 to liver and kidney DNA. This suggests a role in the detoxification process, possibly by affecting hepatic enzymes important for AFB1 detoxification (Kensler et al., 1985).
Structural Analysis in Crystallography :Investigations into the structure of related compounds like tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate have provided insights into molecular configurations. These studies offer valuable information on hydrogen bonding and molecular interactions, which are crucial for understanding the behavior of such compounds at the molecular level (Kolter et al., 1996).
Applications in Organic Synthesis :Research demonstrates the utility of this compound derivatives in the synthesis of complex organic compounds. For example, tert-butyl carbazate, a related compound, has been used as a coupling reagent in the preparation of quinoxaline-3-carbonyl compounds (Xie et al., 2019).
Synthesis of Peptidomimetics :this compound derivatives are significant in the synthesis of peptidomimetics. These compounds serve as precursors for creating constrained peptidomimetics, which are important in pharmaceutical research and drug design (Franceschini et al., 2005).
Development of Pharmaceutical Agents :Derivatives of this compound have been instrumental in the development of various pharmaceutical agents. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is an intermediate in synthesizing protein tyrosine kinase Jak3 inhibitors (Chen Xin-zhi, 2011).
Biological Activity Studies :Some derivatives of this compound, such as di-tert-butylphenols, have been studied for their biological activities. These compounds exhibit properties as dual inhibitors of 5-lipoxygenase and cyclooxygenase, suggesting potential applications in treating inflammation (Flynn et al., 1991).
Advanced Photophysical Studies :this compound derivatives have been used in photophysical studies. These include the investigation of two-photon absorption, excited-state transient absorption, and gain spectroscopy, enhancing the understanding of such compounds in advanced optical applications (Belfield et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3,5-dioxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-4-6(12)10-7(13)5-11/h4-5H2,1-3H3,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVRAIGXERUAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1526309.png)

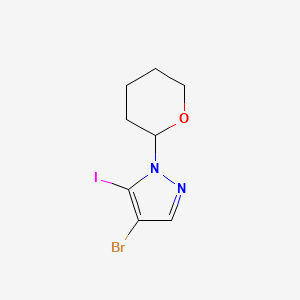
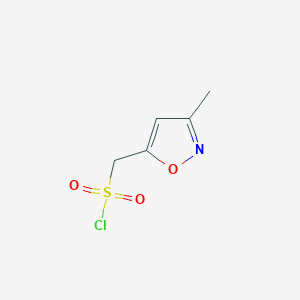
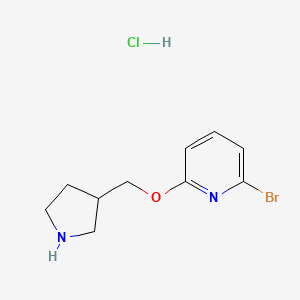

![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B1526319.png)

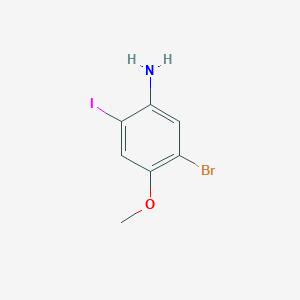
![(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1526328.png)
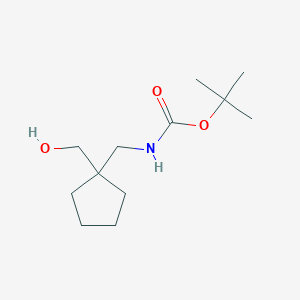
![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1526330.png)
![tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1526331.png)

